B1194555 WX-037

WX-037

Cat. No.: B1194555
Attention: For research use only. Not for human or veterinary use.
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Description

WX-037 is a novel, orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the α and δ isoforms (IC₅₀ values in the low nanomolar range) and weaker inhibition of β, γ isoforms, and DNA-dependent protein kinase (DNA-PK). Preclinical studies demonstrate its efficacy in colorectal, breast, and ovarian cancer models, particularly in tumors with PIK3CA mutations or PTEN loss, where it suppresses AKT and S6 phosphorylation, leading to growth inhibition and tumor regression .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WX037, WX-037, WX 037

Origin of Product

United States

Comparison with Similar Compounds

Potency and Selectivity

WX-037’s potency and isoform selectivity are compared with pictilisib (GDC-0941) , a well-characterized pan-class I PI3K inhibitor:

Parameter This compound Pictilisib (GDC-0941)
GI₅₀ in HCT116 (nM) 2934 1081
GI₅₀ in HT29 (nM) 112 157
Isoform Selectivity α/δ > β/γ/DNA-PK Pan-class I (α/β/γ/δ)
mTOR Inhibition None None
Key Mutations Sensitive PIK3CA, PTEN loss PIK3CA, PTEN loss

Pharmacokinetic (PK) Profile

PK studies in HCT116 and HT29 xenograft models reveal similarities between this compound and pictilisib:

Parameter This compound (50 mg/kg) Pictilisib (50 mg/kg)
Plasma Cmax (ng/mL) 1,414 (6 h) 1,200 (6 h)
Tumor Cmax (ng/mL) 1,200 (6 h) 1,100 (6 h)
T₁/₂ (h) ~18 ~16

Both drugs achieve tumor concentrations exceeding their GI₅₀ values at 6 h post-dose, but levels decline below GI₅₀ by 24 h, necessitating daily dosing .

Efficacy in Preclinical Models

  • Single-Agent Activity: this compound (50 mg/kg) induced tumor growth delay in HCT116 xenografts, consistent with pictilisib’s effects. However, neither achieved complete regression as monotherapy . In HT29 models, this compound’s GI₅₀ (112 nM) was superior to pictilisib (157 nM), suggesting enhanced activity in PIK3CA-mutant tumors .
  • Combination Therapy: this compound + WX-554 (MEK inhibitor) synergistically inhibited tumor growth (p<0.01 vs. monotherapy), mirroring results with pictilisib + MEK inhibitors. This synergy correlates with enhanced suppression of ERK and S6 phosphorylation .

Mechanistic Differentiation

  • Pictilisib shares this 4EBP1-sparing effect, highlighting a class-specific trait of pan-PI3K inhibitors .

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